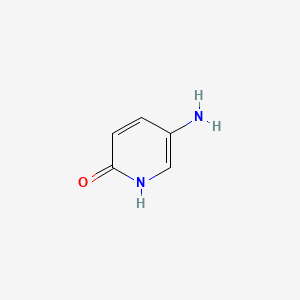

5-Amino-2-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOIKKMNCIMDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-94-3 | |

| Record name | 5-Amino-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-hydroxypyridine (CAS 33630-94-3)

Introduction

5-Amino-2-hydroxypyridine, also known as 5-aminopyridin-2(1H)-one, is a heterocyclic organic compound with the chemical formula C₅H₆N₂O.[1][2] This substituted pyridine derivative is a valuable building block in medicinal chemistry and materials science, primarily owing to its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on the pyridine ring. Its structural isomerism and the potential for tautomerism between the hydroxy-pyridine and pyridone forms make it a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and applications, with a focus on practical insights for its use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 33630-94-3 | [1][3] |

| Molecular Formula | C₅H₆N₂O | [1][2] |

| Molecular Weight | 110.11 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | GDOIKKMNCIMDAO-UHFFFAOYSA-N | [3] |

Tautomerism: A Critical Consideration

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, this equilibrium is between the hydroxy tautomer and the pyridone tautomer.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. Generally, polar solvents tend to favor the more polar pyridone form, which can engage in hydrogen bonding.[4] In the solid state, the pyridone tautomer is often the predominant form due to favorable intermolecular hydrogen bonding.[4] This tautomerism is a critical consideration in reaction design, as the reactivity of the hydroxy and pyridone forms can differ significantly.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and hydroxyl groups. The chemical shifts of the ring protons are influenced by the electronic effects of the substituents. For the related isomer, 2-amino-5-hydroxypyridine, the following signals were reported in DMSO-d₆: a broad singlet for the two amino protons (NH₂) at 5.200 ppm, a triplet for a pyridine proton at 6.327-6.350 ppm, a doublet of doublets for another pyridine proton at 6.893-6.923 ppm, another doublet of doublets for a pyridine proton at 7.497-7.506 ppm, and a singlet for the hydroxyl proton (OH) at 8.636 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups. For 2-amino-5-hydroxypyridine in DMSO-d₆, the reported chemical shifts are 110.00, 128.16, 131.65, 145.25, and 150.04 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The presence of the pyridone tautomer is often indicated by a strong carbonyl (C=O) stretch.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3250 | Medium |

| O-H stretch (hydroxyl) | 3500-3200 | Strong, Broad |

| C=O stretch (pyridone) | ~1650 | Strong |

| N-H bend (amine) | 1650-1580 | Medium |

| C=C and C=N stretch (aromatic ring) | 1600-1400 | Medium to Strong |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for C₅H₆N₂O would be observed at an m/z of approximately 110.11.[1] Common fragmentation pathways for related aminopyridines may involve the loss of small neutral molecules such as HCN or CO.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the interplay of its amino and hydroxyl/pyridone functional groups, as well as the pyridine ring itself.

-

Amino Group Reactivity: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Acylation of the amino group is a common transformation, often carried out using acyl chlorides or anhydrides in the presence of a base like pyridine to neutralize the acid byproduct.[4]

-

Hydroxyl/Pyridone Reactivity: The hydroxyl group of the hydroxy tautomer can be alkylated or acylated. The pyridone tautomer has an amide-like character and its reactivity can differ.

-

Pyridine Ring Reactivity: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating amino and hydroxyl groups can influence the regioselectivity of these reactions.

A significant application of this compound is as a precursor in the synthesis of more complex heterocyclic systems, including pyrazole amides, electrode materials, and dendritic polymers.[6]

Experimental Protocol: Representative Synthesis of a Substituted Hydroxypyridine

While a specific protocol for a drug intermediate starting directly from this compound is not detailed in the available literature, the following is a representative, multi-step synthesis of the isomeric 2-Amino-5-hydroxypyridine, which illustrates the types of reactions and methodologies applicable to this class of compounds. This protocol is adapted from a reported synthesis.[7][8]

Caption: Synthetic workflow for 2-Amino-5-hydroxypyridine.

Step-by-Step Methodology:

-

Protection of the Amino Group:

-

To a solution of 2-amino-5-bromopyridine in toluene, add 2,5-hexanedione and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Upon completion (monitored by TLC), cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.[5]

-

-

Methoxylation:

-

React the protected intermediate with sodium methoxide in a suitable solvent.

-

The reaction progress can be monitored by TLC.

-

Work-up involves quenching the reaction, extraction, and purification to yield the methoxylated product.[5]

-

-

Deprotection of the Amino Group:

-

Treat the methoxylated intermediate with hydroxylamine hydrochloride in an appropriate solvent system.

-

After completion of the reaction, adjust the pH and extract the product.

-

Purify the crude product by column chromatography.[5]

-

-

Demethylation to Afford the Final Product:

-

Carefully add the 2-amino-5-methoxypyridine to stirred, heated 95% sulfuric acid.

-

Maintain the temperature and stir for an extended period until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., Na₂CO₃).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the combined organic layers, and concentrate to obtain the final product, 2-amino-5-hydroxypyridine.[5]

-

Solubility Profile

The solubility of this compound is a crucial parameter for its use in various applications. While specific quantitative data is scarce, a qualitative assessment can be made based on its structure and the properties of related compounds.

| Solvent | Expected Solubility | Rationale |

| Water | Moderately Soluble | The presence of polar amino and hydroxyl/pyridone groups allows for hydrogen bonding with water. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can effectively solvate the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane, Chloroform | Sparingly Soluble | Less polar solvents are less effective at solvating the polar molecule. |

| Hexane, Toluene | Insoluble | Nonpolar solvents are unlikely to dissolve this polar compound. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[3]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere, with recommended storage at 2-8°C.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a versatile and valuable building block for synthetic chemistry. Its unique combination of functional groups and the intriguing aspect of tautomerism provide a rich platform for the development of novel pharmaceuticals and materials. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is paramount for its effective utilization in research and development. This guide has provided a detailed overview of these key aspects, offering both foundational knowledge and practical insights for the scientific community.

References

-

Oakwood Chemical. This compound. [Link]

-

NIST. 5-Amino-2-pyridone. [Link]

-

Solubility of Things. Pyridine. [Link]

-

Wikipedia. 2-Pyridone. [Link]

-

Cheng, J. & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

-

Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

-

ResearchGate. Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552.... [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | 33630-94-3 [sigmaaldrich.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminopyridin-2-ol

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-aminopyridin-2-ol (also known as 5-amino-2-hydroxypyridine), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring both a basic amino group and an acidic pyridinol moiety, imparts a unique profile that is critical to its function as a versatile synthetic building block. Understanding these fundamental properties is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Core Identifiers

5-Aminopyridin-2-ol exists in tautomeric equilibrium with its pyridone form, 5-aminopyridin-2(1H)-one. The pyridone tautomer is generally favored in solution. This dynamic is crucial as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [style=invis]; bgcolor="#FFFFFF";

} dot Caption: Tautomeric equilibrium of 5-aminopyridin-2-ol.

Table 1: Key Identifiers and Physicochemical Properties of 5-Aminopyridin-2-ol

| Property | Value | Source |

| CAS Number | 33630-94-3 | [1][2] |

| Molecular Formula | C₅H₆N₂O | [2] |

| Molecular Weight | 110.11 g/mol | [2][3] |

| Appearance | Solid, powder | [2][4] |

| Melting Point | ~180 °C | [2][5] |

| Predicted Acidic pKa | 12.87 ± 0.10 (Pyridinol -OH) | [2] |

| Predicted Basic pKa | (Value not readily available) | |

| InChI | 1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) | |

| SMILES | O=C1C=CC(N)=CN1[H] |

Ionization Constant (pKa): The Key to Physiological Behavior

The ionization constant (pKa) is arguably the most critical physicochemical parameter in drug discovery, as it dictates the charge state of a molecule at a given pH. This, in turn, governs its solubility, permeability across biological membranes, and interaction with target proteins. 5-Aminopyridin-2-ol is an amphoteric molecule, possessing both a basic amino group and an acidic pyridinol/pyridone system.

-

The Acidic pKa (pKa₁): Associated with the deprotonation of the pyridinol hydroxyl group (or the N-H of the pyridone). The predicted pKa is approximately 12.87, indicating it is a very weak acid.[2]

Causality Insight: A drug's pKa profile determines its absorption, distribution, metabolism, and excretion (ADME) properties. For an orally administered drug to be absorbed, it must possess sufficient lipid solubility to cross the gut wall (favoring a neutral state) while also having adequate aqueous solubility to dissolve in the gastrointestinal fluids (favoring a charged state). The interplay between the acidic and basic pKa values of 5-aminopyridin-2-ol derivatives will define the pH range over which the molecule is optimally absorbed.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a robust, direct measurement of a compound's pKa by monitoring pH changes upon the addition of a titrant.

dot graph pKa_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; graph [bgcolor="#FFFFFF"];

} dot Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh and dissolve the sample in a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations.

-

Calibration: Perform a three-point calibration of the pH electrode to ensure accurate readings across the titration range.

-

Titration for Acidic pKa: Acidify the solution to a pH at least 2 units below the expected first pKa. Titrate with standardized NaOH, adding small, precise aliquots. Allow the pH reading to stabilize after each addition before recording the value.

-

Titration for Basic pKa: Titrate a fresh sample solution with standardized HCl to determine the pKa of the conjugate acid of the amino group.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region, which is mathematically identified as the peak in the first derivative plot (ΔpH/ΔV vs. V). Perform at least three replicate titrations to ensure data reliability.

Solubility: A Prerequisite for Bioavailability

Solubility is the measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium. For drug development, aqueous solubility is a primary determinant of oral bioavailability.

Causality Insight: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption. The hydrogen bond donors (amino and pyridone N-H) and acceptors (pyridone C=O and ring nitrogen) in 5-aminopyridin-2-ol suggest it will have moderate aqueous solubility. Its solubility will be highly pH-dependent due to its amphoteric nature, increasing in both acidic (due to protonation of the amino group) and strongly basic (due to deprotonation of the pyridone) conditions.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable and reproducible results.

dot graph Solubility_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; graph [bgcolor="#FFFFFF"];

} dot Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the relevant aqueous buffer (e.g., pH 5.0, 7.4, 9.0) or organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a sufficient period (24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

-

Separation: Remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, either centrifuge the samples at high speed or filter the slurry through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of 5-aminopyridin-2-ol using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.

Spectroscopic Properties: Confirming Identity and Purity

Spectroscopic techniques are indispensable for structural elucidation, identity confirmation, and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons will be sensitive to the electronic environment and the pH (and thus the protonation state) of the solution.

-

¹³C NMR: The carbon NMR will show five distinct signals corresponding to the carbon atoms of the pyridine ring.

Causality Insight: NMR is the definitive method for confirming the chemical structure of a synthesized compound and its analogues. It is also a powerful tool for studying tautomerism and determining pKa values, as the chemical shifts of nuclei adjacent to an ionizable center will change predictably with pH.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

dot graph NMR_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; graph [bgcolor="#FFFFFF"];

} dot Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, D₂O). The solvent's residual peaks should not obscure important signals from the analyte.

-

Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen solvent in a small vial.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool or directly through a syringe filter into a clean NMR tube.

-

Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock on the deuterium signal and the magnetic field will be shimmed to optimize homogeneity, ensuring sharp spectral lines. Standard ¹H and ¹³C spectra are then acquired.

UV-Vis Spectrophotometry

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For 5-aminopyridin-2-ol, the absorption spectrum is due to π-π* electronic transitions within the aromatic pyridone system. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound and its concentration, forming the basis of the Beer-Lambert law for quantification. The λmax will shift depending on the pH and the protonation state of the molecule.

Conclusion for the Researcher

The physicochemical properties of 5-aminopyridin-2-ol—particularly its tautomerism, pKa, and solubility—define its behavior in both synthetic and biological systems. A thorough characterization of these parameters using the robust, self-validating protocols outlined in this guide is a non-negotiable first step in the drug discovery process. This foundational knowledge empowers scientists to make informed decisions in lead optimization, formulation development, and the overall design of more effective and safer medicines.

References

-

ChemBK. 2-HYDROXY-5-AMINOPYRIDINE.[Link]

Sources

- 1. 33630-94-3 Cas No. | 5-Aminopyridin-2(1H)-one | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 33630-94-3 [chemicalbook.com]

- 3. 5-aminopyridin-2-ol AldrichCPR 33630-94-3 [sigmaaldrich.com]

- 4. This compound | 33630-94-3 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]

- 7. 6628-77-9 CAS MSDS (5-Amino-2-methoxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 5-Amino-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-hydroxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to its molecular structure, particularly the phenomenon of tautomerism. This guide provides a comprehensive analysis of the potential tautomeric forms of this compound, leveraging established principles from computational and spectroscopic studies of related pyridine derivatives. We will explore the interplay of electronic effects and environmental factors in determining the predominant tautomeric species and discuss the expected spectroscopic signatures for their identification.

Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science

Tautomers are constitutional isomers of a compound that readily interconvert. This dynamic equilibrium is a critical consideration in drug development, as different tautomers can exhibit distinct pharmacological profiles, including binding affinities for biological targets, metabolic stability, and toxicity. In materials science, tautomerism can influence properties such as crystal packing, color, and electronic conductivity. For this compound, a molecule possessing both amino and hydroxyl functionalities on a pyridine ring, the potential for multiple tautomeric forms is high, making a thorough understanding of its structural landscape essential for its effective application.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms, arising from the migration of protons between the exocyclic heteroatoms (oxygen and nitrogen) and the pyridine ring nitrogen. The principal tautomeric equilibria at play are the keto-enol and amino-imino tautomerisms. This leads to four main potential neutral tautomers, along with a possible zwitterionic form.

Figure 1: Potential tautomeric forms of this compound.

Analysis of Tautomer Stability: An Evidence-Based Approach

The Keto-Enol Equilibrium: The Predominance of the Pyridone Form

The tautomeric equilibrium between 2-hydroxypyridine and its corresponding pyridone form is one of the most extensively studied in heterocyclic chemistry.[1][2][3] The general consensus is that the 2-pyridone (keto) form is significantly more stable than the 2-hydroxypyridine (enol) form , particularly in the solid state and in polar solvents.[3] This preference is attributed to the greater resonance stabilization of the amide-like pyridone ring and favorable intermolecular hydrogen bonding.[4]

Computational studies on substituted 2-hydroxypyridines, such as 5-nitro-2-hydroxypyridine, have shown that the keto tautomer is favored, even in the gas phase, by approximately 0.857–1.345 kcal/mol.[1] The presence of an electron-donating amino group at the 5-position in this compound is expected to further stabilize the pyridone form through resonance.

The Amino-Imino Equilibrium: The Stability of the Amino Form

In the case of aminopyridines, the equilibrium generally lies heavily in favor of the amino form over the imino form .[5] Computational studies on 2-aminopyridine and its derivatives have consistently shown the amino tautomer to be substantially more stable. For instance, in a study of 2-amino-5-methylpyridine, the amino form was found to be more stable than the imino form.[6] This preference is due to the preservation of the aromaticity of the pyridine ring in the amino form.

The Predominant Tautomer of this compound

Based on the established trends for keto-enol and amino-imino tautomerism in pyridine systems, it is highly probable that the 5-Amino-1H-pyridin-2-one (amino-keto) form is the most stable and therefore predominant tautomer of this compound in most conditions, especially in the solid state and in polar solvents. The stability of this tautomer is a result of the combined energetic favorability of the pyridone structure and the amino substituent.

Spectroscopic Signatures of the Tautomers

The different tautomeric forms of this compound are expected to have distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for distinguishing between tautomers.

| Tautomer | Key Expected 1H NMR Signals (in DMSO-d6) | Key Expected 13C NMR Signals (in DMSO-d6) |

| 5-Amino-1H-pyridin-2-one (Amino-keto) | N-H proton (pyridone): ~11-12 ppm (broad) NH2 protons: ~5-6 ppm (broad) Aromatic protons: ~6-8 ppm | C=O carbon: ~160-170 ppm C-NH2 carbon: ~140-150 ppm |

| This compound (Amino-enol) | O-H proton: ~9-10 ppm (broad) NH2 protons: ~5-6 ppm (broad) Aromatic protons: ~6.5-8.5 ppm | C-OH carbon: ~155-165 ppm C-NH2 carbon: ~135-145 ppm |

Note: These are predicted chemical shift ranges based on data from related compounds. Actual values may vary.

For comparison, the 1H NMR spectrum of 2-amino-5-methylpyridine shows aromatic protons in the range of 6.3-7.8 ppm and an NH2 signal around 4.7 ppm in CDCl3.[7] The 1H NMR spectrum of 3-hydroxypyridine in DMSO-d6 displays aromatic protons between 7.2 and 8.4 ppm and an OH proton at 9.9 ppm.[8] The downfield shift of the N-H proton in the pyridone ring is a characteristic feature.

Infrared (IR) Spectroscopy

IR spectroscopy can provide clear evidence for the presence of specific functional groups that differentiate the tautomers.

| Tautomer | Key Expected IR Bands (cm-1) |

| 5-Amino-1H-pyridin-2-one (Amino-keto) | C=O stretch (amide): ~1650-1680 N-H stretch (pyridone): ~3100-3300 N-H stretch (amino): ~3300-3500 (two bands) |

| This compound (Amino-enol) | O-H stretch (phenol): ~3200-3600 (broad) C=N and C=C ring stretches: ~1500-1620 N-H stretch (amino): ~3300-3500 (two bands) |

The presence of a strong absorption band in the region of 1650-1680 cm-1 would be a strong indicator of the C=O group in the pyridone tautomer. The IR spectra of 2-aminopyridine show characteristic NH2 stretching and scissoring vibrations.[6]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the reduction of 2-Hydroxy-5-nitropyridine.

Figure 2: A common synthetic route to this compound.

Another reported multi-step synthesis starts from 2-amino-5-bromopyridine. This method involves protection of the amino group, followed by methoxylation, deprotection, and finally demethylation to yield the desired product.[9]

Experimental Protocols for Tautomeric Analysis

To definitively characterize the tautomeric equilibrium of this compound, a combination of spectroscopic and crystallographic techniques should be employed.

X-ray Crystallography

Objective: To determine the solid-state structure of this compound and unambiguously identify the predominant tautomer in the crystalline form.

Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents (e.g., ethanol, methanol, water-ethanol mixtures).

-

Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. The positions of all non-hydrogen atoms should be determined, and hydrogen atoms should be located from the difference Fourier map.

-

Analysis: Analyze the bond lengths and angles to confirm the tautomeric form. For the amino-keto tautomer, a C=O double bond (around 1.23 Å) and a C-N single bond in the ring (around 1.38 Å) would be expected. For the amino-enol form, a C-O single bond (around 1.36 Å) and a C=N double bond in the ring (around 1.34 Å) would be observed.

NMR Spectroscopy in Different Solvents

Objective: To investigate the influence of solvent polarity on the tautomeric equilibrium.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a series of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

-

1H and 13C NMR Spectra Acquisition: Record high-resolution 1H and 13C NMR spectra for each solution at a constant temperature.

-

Spectral Analysis: Analyze the chemical shifts and integration of key signals (e.g., N-H, O-H, NH2 protons, and C=O, C-OH carbons) to determine the relative populations of the different tautomers in each solvent. An increase in the intensity of the pyridone-specific signals in more polar solvents would be expected.

Infrared Spectroscopy

Objective: To identify the characteristic functional groups of the predominant tautomer in the solid state and in solution.

Protocol:

-

Solid-State IR: Record the IR spectrum of solid this compound using a KBr pellet or an ATR accessory.

-

Solution-Phase IR: Record the IR spectra of solutions of the compound in solvents of different polarities (e.g., chloroform, acetonitrile).

-

Spectral Analysis: Look for the presence of a strong C=O stretching band around 1650-1680 cm-1, which would confirm the presence of the pyridone tautomer. Compare the relative intensities of the O-H and C=O bands in different solvents to assess the shift in the tautomeric equilibrium.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemistry that dictates its physical and biological properties. Based on extensive evidence from related pyridine systems, the 5-Amino-1H-pyridin-2-one (amino-keto) tautomer is predicted to be the most stable form . This comprehensive guide provides a framework for understanding and investigating the tautomeric behavior of this important molecule. The proposed experimental protocols offer a roadmap for researchers to definitively characterize its structure and pave the way for its rational application in drug discovery and materials science.

References

- Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Part I. The Tautomerism of N-Heteroaromatic Amines. Advances in Heterocyclic Chemistry, 1, 311–338.

- Galic, N., et al. (2012). Keto-enol tautomerism in N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine (II).

- Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 134-140.

- WuXi AppTec. (n.d.). How about Tautomers? WuXi Biology.

- Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1530.

- Katritzky, A. R., et al. (2010). The Tautomerism of Heterocycles: Aromaticity and Other Determining Factors. Chemical Reviews, 110(3), 1435-1473.

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. (URL: [Link])

- Al-Omary, F. A. M., et al. (2021). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of the Chinese Chemical Society, 68(10), 1863-1879.

- Akai, N., et al. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 110(18), 6016-6022.

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.

- Roering, A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.

- Wang, Y., et al. (2022). Spectral Properties Echoing the Tautomerism of Milrinone and Its Application to Fe3+ Ion Sensing and Protein Staining. Molecules, 27(18), 6049.

- El-Bermani, M. F., & Abdulla, H. I. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671.

-

Wikipedia. (n.d.). 2-Pyridone. (URL: [Link])

- Jose, V. T., & Mohan, S. (2008).

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. (URL: [Link])

- Roering, A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.

- Steck, E. A., & Ewing, G. W. (1948). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 70(10), 3397-3401.

- WuXi AppTec. How about Tautomers?.

-

Chemistry Steps. NMR Chemical Shift Values Table. (URL: [Link])

- Anitha, K., et al. (2022). Growth, Quantum Chemical Computations, NLO and Spectroscopic Studies of 2-Amino 5- Chloro Pyridine Single Crystal in Comparison with Certain Aminopyridine Derivatives. Journal of Molecular Structure, 1272, 134120.

Sources

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 8. 3-Hydroxypyridine(109-00-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Amino-2-hydroxypyridine from 2-Hydroxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-hydroxypyridine, a valuable building block in medicinal chemistry, from its nitro precursor, 2-Hydroxy-5-nitropyridine. The guide delves into the underlying chemical principles, compares various reduction methodologies, and offers a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices to ensure both scientific rigor and practical applicability. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing the necessary information to confidently and efficiently perform this important transformation.

Introduction: The Significance of the this compound Scaffold in Medicinal Chemistry

The this compound scaffold, also known as 5-aminopyridin-2(1H)-one, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its unique arrangement of a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (hydroxypyridine tautomer) allows for specific and strong interactions with biological targets. This has led to its incorporation into a range of therapeutic agents, including kinase inhibitors and other targeted therapies. The development of robust and efficient synthetic routes to this key intermediate is therefore of paramount importance to the drug discovery and development process. This guide focuses on the common and practical conversion of 2-Hydroxy-5-nitropyridine to this compound, a critical step in the synthesis of many pharmaceutical candidates.

Reaction Mechanism: The Reduction of an Aromatic Nitro Group

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This reduction is a six-electron process that proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. The overall reaction can be represented as:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

The choice of reducing agent and reaction conditions determines the efficiency and selectivity of this transformation. A variety of methods have been developed for the reduction of aromatic nitro compounds, each with its own advantages and limitations.[1]

Comparative Analysis of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro compounds. The selection of the most appropriate method depends on factors such as the presence of other functional groups in the molecule, scalability, cost, and safety considerations.

| Reduction Method | Reducing Agent(s) | Typical Solvents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Alcohols (Ethanol, Methanol), Ethyl Acetate, Acetic Acid | High yields, clean reaction, catalyst can be recycled.[2] | Requires specialized equipment for handling hydrogen gas; may reduce other functional groups (e.g., alkenes, alkynes, benzylic ethers).[2] |

| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/CH₃COOH | Alcohols, Water, Acetic Acid | Inexpensive, effective for a wide range of substrates.[3] | Often requires harsh acidic conditions; workup can be tedious due to the formation of metal salts.[4] |

| Sodium Dithionite | Na₂S₂O₄ | Water, Alcohols, DMF | Mild reaction conditions, good chemoselectivity (tolerates many functional groups).[5][6] | Can sometimes lead to the formation of side products; workup may require careful pH adjustment.[7] |

For the specific transformation of 2-Hydroxy-5-nitropyridine to this compound, catalytic hydrogenation is often a preferred method due to its high efficiency and clean reaction profile. However, metal/acid reductions and sodium dithionite are also viable alternatives, particularly when specialized hydrogenation equipment is not available.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Hydroxy-5-nitropyridine

This section provides a detailed, step-by-step protocol for the synthesis of this compound via catalytic hydrogenation. This protocol is designed to be a self-validating system, with clear instructions and safety precautions.

Materials and Reagents

-

2-Hydroxy-5-nitropyridine

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon gas (Ar)

-

Celite®

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogen gas cylinder with a regulator

-

Vacuum/inert gas manifold

-

Büchner funnel and filter flask

-

Rotary evaporator

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup and Inerting: In a clean and dry three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% of the substrate). Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Reagents: Under a positive pressure of inert gas, add 2-Hydroxy-5-nitropyridine to the flask, followed by ethanol as the solvent (a concentration of 0.1-0.5 M is typical).

-

Hydrogenation: Connect a hydrogen-filled balloon or a hydrogen gas line to the flask. Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak will indicate the completion of the reaction.

-

Workup: Once the reaction is complete, carefully purge the reaction flask with nitrogen or argon to remove any residual hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure product as a solid.

Characterization Data for this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.64 (s, 1H, OH), 7.51 (d, J = 2.8 Hz, 1H), 6.91 (dd, J = 8.8, 2.8 Hz, 1H), 6.34 (d, J = 8.8 Hz, 1H), 5.20 (br s, 2H, NH₂).[8]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 150.0, 145.3, 131.7, 128.2, 110.0.[8]

-

Melting Point: Approximately 180 °C.[9]

Process Optimization and Troubleshooting

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active and that the system is free of catalyst poisons such as sulfur compounds. Increasing the hydrogen pressure or reaction time may also be beneficial.

-

Catalyst Handling: Palladium on carbon is pyrophoric, especially after use. Always handle it in a wet state and under an inert atmosphere.

-

Workup Issues: If the product is highly soluble in the reaction solvent, it may be necessary to perform an extraction with a suitable organic solvent after removing the bulk of the reaction solvent.

-

Purification Challenges: If recrystallization is difficult, column chromatography on silica gel may be employed for purification.

Safety Precautions

-

2-Hydroxy-5-nitropyridine: This compound is a potential irritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium on Carbon: As mentioned, Pd/C is flammable and should be handled with care. Avoid creating dust and keep it away from ignition sources.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from sparks and open flames.

-

General Precautions: Always work in a well-ventilated area and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound from 2-Hydroxy-5-nitropyridine is a crucial transformation for the preparation of various pharmaceutically important compounds. This guide has provided a detailed and practical overview of this process, with a focus on the widely used catalytic hydrogenation method. By understanding the underlying chemistry, carefully selecting the appropriate methodology, and adhering to the detailed experimental protocol and safety precautions, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development endeavors.

References

- BenchChem. (2025).

-

Organic Syntheses. (n.d.). m-AMINOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 3, p.56 (1955); Vol. 25, p.5 (1945). Retrieved from [Link]

- Caruso, M., et al. (2012). 5-(2-Amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101.

- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(2), 475-477.

- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. BenchChem.

- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

- Neyt, N. C., & Riley, D. L. (2017). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry, 13, 1336–1342.

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

-

PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Frontiers Media S.A. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 982659.

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

- Laha, J. K., et al. (2023). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 25(1), 161-166.

- Frontiers Media S.A. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 982659.

-

ResearchGate. (2015). Can anyone suggest a good sodium dithionite workup after reduction a nitro function? Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]

- MDPI. (2022). Recent Progress in Development of Hydrogenation and Dehydrogenation Catalysts.

-

ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- MDPI. (2021). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides.

-

ResearchGate. (n.d.). CHAPTER 2 Reduction of Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (2019). Iron reduction dynamics (as determined by Fe extracted with 0.5 N HCl).... Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Amino-2-hydroxypyridine in Common Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-2-hydroxypyridine (CAS: 33630-94-3), a crucial intermediate in organic and pharmaceutical synthesis.[1][2] This document moves beyond a simple data table to explore the underlying molecular principles governing its solubility. We will dissect the influence of its functional groups, predict its behavior in various solvent classes, and provide a robust experimental protocol for quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's physicochemical properties to facilitate reaction optimization, purification, and formulation development.

Molecular Profile and Physicochemical Characteristics

This compound is a substituted pyridine ring possessing both an amino (-NH₂) group and a hydroxyl (-OH) group. These functional groups impart a high degree of polarity and the capacity for extensive hydrogen bonding, which are the primary determinants of its solubility profile.

A critical feature of this molecule is its existence in a tautomeric equilibrium with its 2-pyridone form (5-amino-2(1H)-pyridone). The pyridone tautomer is often predominant and its zwitterionic character can significantly influence intermolecular interactions and, consequently, solubility.

Key Physical Properties:

-

Molecular Formula: C₅H₆N₂O[1]

-

Molecular Weight: 110.11 g/mol [1]

-

Appearance: Solid, often a powder ranging from off-white to black[1][3]

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5][6]

This compound is an archetypal polar molecule due to:

-

Hydrogen Bond Donors: The amino (-NH₂) and hydroxyl (-OH) groups can donate hydrogen bonds.

-

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the oxygen of the hydroxyl/pyridone group, and the nitrogen of the amino group can all accept hydrogen bonds.

-

Dipole Moment: The electronegative oxygen and nitrogen atoms create a significant molecular dipole.

These features predict favorable interactions with polar solvents, particularly those that can participate in hydrogen bonding.

Predicted Solubility in Common Organic Solvents

While extensive empirical data for this compound is not consolidated in the literature, we can construct a highly reliable predicted solubility profile based on its molecular structure and established chemical principles. The following table categorizes common laboratory solvents and predicts the solubility of this compound.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water (H₂O) | Low to Moderate | The molecule can form strong hydrogen bonds with water. However, the aromatic ring introduces some hydrophobicity, limiting high solubility. Solubility is expected to be highly pH-dependent. |

| Methanol (CH₃OH) | Moderate to High | Methanol is an excellent hydrogen bond donor and acceptor, capable of disrupting the solute's crystal lattice and solvating the polar functional groups effectively. | |

| Ethanol (C₂H₅OH) | Moderate | Similar to methanol, but the increased nonpolar character of the ethyl group slightly reduces its solvating power for highly polar compounds compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a superior hydrogen bond acceptor and highly polar, making it an excellent solvent for polar, multifunctional compounds like aminohydroxypyridines. A related compound, 3-amino-5-hydroxypyridine, is noted to be soluble in DMSO.[7] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent with strong hydrogen bond accepting capabilities, ideal for solvating polar molecules. | |

| Acetonitrile (CH₃CN) | Low to Moderate | Acetonitrile is polar but is a weaker hydrogen bond acceptor than DMSO or DMF. It may not be as effective at breaking the strong intermolecular hydrogen bonds in the solid-state solute. | |

| Acetone (CH₃COCH₃) | Low | While polar, acetone's hydrogen bonding capacity is limited compared to other polar solvents, resulting in lower expected solubility for this compound. | |

| Nonpolar | Toluene | Very Low to Insoluble | The aromatic nature of toluene might offer some weak π-π stacking interactions with the pyridine ring, but it cannot effectively solvate the highly polar amino and hydroxyl groups.[8] |

| Hexane | Insoluble | As a nonpolar alkane, hexane lacks any significant favorable interactions (dipole-dipole, hydrogen bonding) required to dissolve the polar this compound molecule.[6] | |

| Diethyl Ether | Very Low to Insoluble | Diethyl ether has a small dipole moment but cannot donate hydrogen bonds and is a relatively weak acceptor. It is insufficient to overcome the strong solute-solute interactions.[9] |

Visualizing Molecular Interactions

The solubility behavior is dictated by the potential for intermolecular forces between the solute and solvent. The diagram below illustrates the primary interactions that promote or hinder dissolution.

Caption: Key interactions governing solubility.

Standard Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a standardized experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid compound.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (≥97% purity)[10]

-

Selected solvent (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Methodology:

-

Preparation of Stock Standard (for Quantification):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a known volume (e.g., 10.00 mL) of the chosen solvent to create a stock solution of known concentration (approx. 1 mg/mL).

-

Prepare a series of dilutions from this stock to generate a calibration curve.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid this compound to a vial (e.g., add 20 mg to 2 mL of solvent). The solid must be visibly present in excess to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

-

Allow the slurry to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure thermodynamic equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, let the vials stand undisturbed for at least 1 hour to allow excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its concentration within the range of the previously prepared calibration curve.

-

-

Quantification:

-

Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting absorbance/peak area versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The result, typically expressed in mg/mL or mol/L, is the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Caption: Experimental workflow for solubility.

Conclusion for the Practicing Scientist

The solubility of this compound is dominated by its polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents such as methanol. Conversely, it will be largely insoluble in nonpolar media like hexane and toluene. For applications requiring precise concentration control, such as reaction stoichiometry or formulation, the predicted profile serves as an essential starting point, but it must be followed by rigorous experimental determination using a standardized method like the shake-flask protocol detailed herein. Understanding and quantifying the solubility of this versatile building block is a critical first step toward its successful application in any research or development endeavor.

References

- University of Colorado, Boulder. (n.d.). Experiment 1: Determination of Solubility Class.

- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

-

Rinehart, J. et al. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Solubility of Things. (n.d.). Pyridine. [Link]

-

Ekins, S., et al. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH. [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China. [Link]

Sources

- 1. This compound CAS#: 33630-94-3 [m.chemicalbook.com]

- 2. This compound | 33630-94-3 [chemicalbook.com]

- 3. This compound | 33630-94-3 [sigmaaldrich.com]

- 4. This compound CAS#: 33630-94-3 [amp.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - Trusted Chemical Company [pipzine-chem.com]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. H27961.03 [thermofisher.com]

A Technical Guide to the Thermal Stability and Degradation of 5-Amino-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-hydroxypyridine is a pivotal intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and materials for electronics.[1][2][3] Its utility in these applications is intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its expected thermal degradation profile and outlining robust methodologies for its assessment. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling a deeper understanding of its behavior under thermal stress and informing its safe and effective use in drug development and materials science.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, possesses a unique molecular architecture with both an amino and a hydroxyl group, making it a versatile building block in organic synthesis.[4] The pyridine scaffold itself is a common motif in a vast array of FDA-approved drugs, highlighting the importance of pyridine derivatives in medicinal chemistry.[5] The reactivity of the amino and hydroxyl functionalities allows for the construction of more complex molecules, including pyrazole amides and dendritic polymers.[1][2]

The thermal stability of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its entire lifecycle, from manufacturing and purification to storage and final application. A thorough understanding of a compound's response to heat is paramount for ensuring product quality, safety, and efficacy. For this compound, this understanding informs the design of robust synthetic protocols, the establishment of appropriate storage conditions, and the prediction of potential degradation pathways that could lead to impurities.

This guide will delve into the theoretical and practical aspects of the thermal stability of this compound. We will explore its anticipated degradation profile, propose potential degradation mechanisms, and provide detailed experimental protocols for the characterization of its thermal properties using state-of-the-art analytical techniques.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference |

| CAS Number | 33630-94-3 | [1][6] |

| Molecular Formula | C₅H₆N₂O | [6] |

| Molecular Weight | 110.11 g/mol | [6] |

| Melting Point | Approximately 180°C | [1] |

| Boiling Point (estimate) | 206.4°C | [1] |

| Appearance | Brown to dark brown powder | [7] |

| Storage | Refrigerated, under inert atmosphere, in a dark place | [1] |

Thermal Degradation Profile

While specific, in-depth studies on the thermal decomposition of this compound are not extensively available in the public domain, a general degradation profile can be anticipated based on its structure and the known thermal behavior of related aminopyridine and hydroxypyridine compounds. The degradation is likely to be a multi-stage process, initiated by the loss of the more labile functional groups.

A proposed thermal analysis workflow to experimentally determine this profile is outlined below.

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Anticipated Degradation Stages

The thermal decomposition of this compound is expected to proceed through several stages:

-

Initial Decomposition: The initial weight loss, likely occurring above its melting point, could be attributed to the loss of the amino group as ammonia (NH₃) or the hydroxyl group as water (H₂O). Decarboxylation, if the hydroxyl group tautomerizes to a pyridone form, is another possibility, leading to the evolution of carbon dioxide (CO₂).

-

Ring Fragmentation: Following the initial loss of functional groups, the pyridine ring itself will begin to fragment at higher temperatures. This will result in the evolution of a complex mixture of nitrogen-containing and hydrocarbon gases.

-

Char Formation: At very high temperatures, a stable carbonaceous residue (char) may be formed.

Proposed Degradation Pathways

The presence of both an amino and a hydroxyl group on the pyridine ring suggests several potential degradation pathways under thermal stress. The relative contribution of each pathway will depend on factors such as the heating rate and the atmosphere (inert or oxidative).

Caption: Proposed major thermal degradation pathways for this compound.

One plausible initial step is a tautomerization to the 2-pyridone form. This tautomerism is a known phenomenon in hydroxypyridines.[8] The resulting 2-pyridone could then undergo decarboxylation. Alternatively, direct deamination or dehydration from the this compound form could occur. All of these initial degradation products would be less stable than the parent molecule and would readily undergo further fragmentation.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different stages of decomposition.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: 30 °C to 600 °C, or higher if significant residue remains.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition stage.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these events.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to a temperature just beyond the final decomposition event observed in TGA.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to melting and determine the peak temperature and enthalpy of fusion.

-

Identify the exothermic or endothermic peaks associated with decomposition and determine their peak temperatures and enthalpies.

-

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Objective: To separate and identify non-volatile degradation products after thermal stress.

Protocol:

-

Sample Stressing: Heat a known concentration of this compound in a suitable solvent at a temperature below its decomposition onset (e.g., 150 °C) for a defined period.

-

HPLC System:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detector: A photodiode array (PDA) detector to obtain UV spectra of the eluting peaks, and a mass spectrometer (MS) for definitive identification.

-

-

Analysis:

-

Inject the stressed sample and a non-stressed control.

-

Compare the chromatograms to identify new peaks corresponding to degradation products.

-

Use the MS data to determine the molecular weights of the degradation products and propose their structures.

-

Kinetic Analysis of Degradation

A kinetic analysis of the thermal degradation of this compound can provide valuable information about its long-term stability at lower temperatures.[9][10][11] This is typically achieved by performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). The resulting data can then be fitted to various kinetic models (e.g., the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods) to determine the activation energy of decomposition. A higher activation energy generally indicates greater thermal stability.

Conclusion

While this compound is a valuable synthetic intermediate, a comprehensive understanding of its thermal stability is crucial for its effective and safe utilization. This guide has provided a framework for assessing its thermal properties, including its anticipated degradation profile, potential degradation pathways, and detailed experimental protocols for its characterization. The methodologies outlined herein, including TGA, DSC, and HPLC-MS, represent a robust approach to elucidating the thermal behavior of this and other important organic molecules. The insights gained from such studies are indispensable for the development of stable pharmaceutical formulations and high-performance materials.

References

- ChemicalBook. This compound CAS#: 33630-94-3.

- Li, Y., et al. (2018). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl).

- ChemicalBook. This compound CAS#: 33630-94-3.

- ChemicalBook. This compound | 33630-94-3.

- Santa Cruz Biotechnology. This compound | CAS 33630-94-3.

- ResearchGate.

- Fisher Scientific. This compound, 97%.

- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

- Fisher Scientific. This compound, 97%.

- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- ResearchGate. Synthesis, crystal growth, thermal and spectroscopic studies of acentric materials constructed from aminopyridines and 4-nitrophenol | Request PDF.

- Sigma-Aldrich. This compound | 33630-94-3.

- TÜBİTAK Academic Journals. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.

- National Institutes of Health.

- ResearchGate. DSC thermograms of pure drug (A), blank microspheres (B) and... | Download Scientific Diagram.

- Jubilant Ingrevia. 2-Amino-3-hydroxypyridine.

- MDPI. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.

- PubMed. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF)

- Synthesis, Crystal Structures and Thermal Properties of Ammine Barium Borohydrides. (2025). MDPI.

- ResearchGate. (PDF)

- Thermo Fisher Scientific. This compound, 97% 5 g.

- Thermo Fisher Scientific. Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.

- ResearchGate.

- MDPI. In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods.

- ResearchGate.

- PubMed. Theoretical study of the 5-aminotetrazole thermal decomposition.

- Thermo Fisher Scientific. This compound, 97% 1 g.

- ChemNet.

- ResearchGate.

- National Institutes of Health.

Sources

- 1. This compound CAS#: 33630-94-3 [m.chemicalbook.com]

- 2. This compound CAS#: 33630-94-3 [amp.chemicalbook.com]

- 3. This compound | 33630-94-3 [chemicalbook.com]

- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of genipin degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Quantum chemical calculations for 5-Amino-2-hydroxypyridine